![molecular formula C15H11N5O3S B5804814 N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

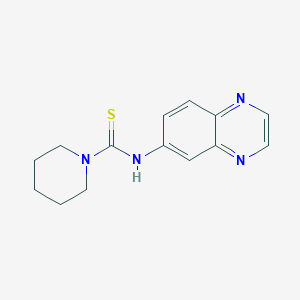

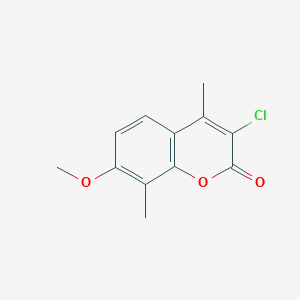

“N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a heterocyclic compound that is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This compound has a molecular formula of C10H8N4O3S and an average mass of 264.260 Da .

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This ring is attached to a 4-nitrophenyl group and a phenylurea group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives involve the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

“N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” has a molecular formula of C10H8N4O3S and an average mass of 264.260 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current search results.科学研究应用

Antinociceptive Applications

Compounds derived from 1,3,4-thiadiazole, such as the one , have been synthesized and investigated for their antinociceptive effects . These effects are crucial for understanding how pain can be managed and mitigated. The derivatives have been tested against mechanical, thermal, and chemical stimuli, showing promise in the development of new analgesic agents .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have been evaluated for their potential as antimicrobial agents . They have shown effectiveness against various bacterial strains, including E. coli, B. mycoides, and C. albicans. This suggests a significant potential for these compounds in treating infectious diseases .

Catalytic Reduction of 4-Nitrophenol

The compound’s derivatives have been used to assess the activity of nanostructured materials in the catalytic reduction of 4-nitrophenol (4-NP). This reaction is a benchmark for evaluating the efficiency of catalytic materials, which has broad implications in environmental and industrial chemistry .

Synthesis of New Derivatives

The versatility of 1,3,4-thiadiazole allows for the synthesis of new derivatives with potential pharmaceutical applications. The process involves reactions with various starting materials, leading to a range of compounds with diverse biological activities .

Chemical Synthesis and Characterization

The compound serves as a key intermediate in the chemical synthesis of new molecules. Its characterization through methods like UV, FT-IR, NMR, and MS is essential for understanding its properties and potential applications in various fields .

未来方向

The future directions for the research and development of “N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” and similar compounds could involve further investigation into their biological activities and potential applications in medicine. Given their ability to disrupt DNA replication processes, these compounds could be explored for their potential use as antimicrobial or anticancer agents .

属性

IUPAC Name |

1-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O3S/c21-14(16-11-4-2-1-3-5-11)17-15-19-18-13(24-15)10-6-8-12(9-7-10)20(22)23/h1-9H,(H2,16,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOZPBWVDULCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)

![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)

![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)

![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)

![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)

![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)

![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)